3-chloro-2,4-dihydroxybenzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

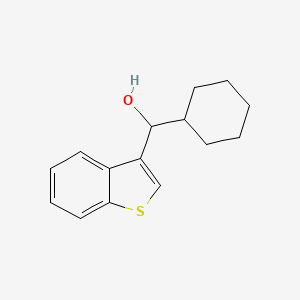

C15H18OS |

|---|---|

Molekulargewicht |

246.4 g/mol |

IUPAC-Name |

1-benzothiophen-3-yl(cyclohexyl)methanol |

InChI |

InChI=1S/C15H18OS/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,15-16H,1-3,6-7H2 |

InChI-Schlüssel |

GEBAWSCBCPBLNU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C(C2=CSC3=CC=CC=C32)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4-dihydroxybenzaldehyde typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.

Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzothiophene derivative.

Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the benzothiophene ring, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are carefully selected to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Intermediates :

- 3-Chloro-2,4-dihydroxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its bioactive properties. It has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against several bacterial strains.

- Antioxidant Properties :

-

Cancer Research :

- Recent studies have indicated that derivatives of this compound can act as selective inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. Such compounds may selectively kill cancer cells while sparing normal cells, presenting a potential pathway for developing new anticancer drugs with reduced side effects .

Agricultural Applications

- Pesticide Development :

- The compound's biological activity extends to agricultural applications where it may be used in the development of new pesticides or herbicides. Its effectiveness against certain pathogens makes it a candidate for further research in agrochemical formulations.

Material Science Applications

-

Dyes and Pigments :

- This compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives can be engineered to produce vibrant colors suitable for various industrial applications.

- Polymer Chemistry :

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against multiple bacterial strains. The results indicated a potential role for this compound in developing new antimicrobial agents.

Case Study 2: Hsp90 Inhibition

Research focused on derivatives of this compound revealed their ability to inhibit Hsp90 selectively. This study utilized molecular modeling techniques to predict binding affinities and interactions within the protein's active site, suggesting pathways for drug design targeting cancer therapies.

Wirkmechanismus

The mechanism of action of 3-chloro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Chlorinated Dihydroxybenzaldehyde Isomers

| Compound Name | CAS No. | Substituent Positions | Key NMR Features | Cytotoxicity (IC₅₀, μM)* |

|---|---|---|---|---|

| 3-Chloro-2,4-dihydroxybenzaldehyde | N/A | 2-OH, 4-OH, 3-Cl | Doublets (H5, H6; J = 2.5–3.0 Hz) | 12.5 (PC3), 14.8 (MCF-7) |

| 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | 4-OH, 3-Cl | Singlet (H2), doublet (H5) | Not reported |

| 4-Chloro-3-hydroxybenzaldehyde | 56962-12-0 | 3-OH, 4-Cl | Doublet (H2), singlet (H6) | Not reported |

| 2,4-Dichloro-3-hydroxybenzaldehyde | 56962-13-1 | 3-OH, 2-Cl, 4-Cl | Complex multiplet (H5, H6) | Not reported |

Key Observations :

- NMR Differentiation : Vicinal coupling (doublets) in this compound contrasts with singlets in isomers lacking adjacent protons .

Halogenated Benzaldehyde Derivatives

Table 2: Comparison with Halogenated Analogs

Key Observations :

- Fluorine Substitution : Fluorinated analogs (e.g., 3-chloro-5-fluoro-4-hydroxybenzaldehyde) may exhibit improved bioavailability due to fluorine’s electronegativity and small atomic radius .

- Biphenyl Systems : Dichlorobiphenylcarbaldehydes (e.g., 3′,4′-dichloro-2-biphenylcarbaldehyde) demonstrate broader applications in agrochemistry but lack reported anticancer data .

Functional Group Variants

Table 3: Aldehyde vs. Carboxylic Acid Derivatives

Key Observations :

Key Observations :

- Hydroxyl Groups Impact : The dihydroxy groups in this compound may reduce volatility compared to 3-chlorobenzaldehyde, altering exposure risks .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-chloro-2,4-dihydroxybenzaldehyde?

The compound is synthesized via a Mannich reaction using indium chloride as a catalyst under reflux conditions. For example, substituted benzaldehydes are reacted with amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods include condensation reactions with substituted phenols under controlled pH and temperature to optimize yield .

Q. How can ¹H-NMR spectroscopy confirm the structure of this compound?

The presence of two doublet signals in the aromatic region of the ¹H-NMR spectrum (δ ~6.5–7.5 ppm) confirms vicinal aromatic hydrogens, distinguishing it from isomers with singlet peaks. For instance, the absence of singlet signals at δ ~9.5–10.0 ppm (typical for aldehyde protons in non-chlorinated analogs) further validates the substitution pattern .

Q. What experimental protocols are used to evaluate the bioactivity of this compound in anticancer studies?

The MTT assay is a standard method: cells are treated with the compound, incubated for 24–72 hours, and formazan crystals are quantified via spectrophotometry at 540 nm. Dose-response curves are generated to calculate IC₅₀ values, with triplicate measurements ensuring reproducibility .

Advanced Research Questions

Q. How do asymmetric parameters in curve-fitting models affect toxicity data interpretation for this compound?

Asymmetric datasets (e.g., EC₅₀ values derived from concentration-effect curves) require models like the 5-parameter logistic (5PL-1P) function. For example, 3-chloro-2,4-pentanedione toxicity data showed improved fit (r² = 0.9993) with 5PL-1P compared to 4PL (r² = 0.9899), emphasizing the need for asymmetry parameters (e.g., slope factor s = 0.26) to reduce model bias .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?

Catalyst screening (e.g., indium chloride vs. piperidine) and solvent selection (ethanol vs. toluene) are critical. Reflux duration (4–6 hours) and molar ratios (1:1 aldehyde:amine) are adjusted to minimize side products. Post-reaction purification via column chromatography with silica gel enhances purity (>95%) .

Q. How can contradictory NMR data in structural elucidation be resolved?

Discrepancies in peak multiplicity (e.g., unexpected singlets instead of doublets) may arise from impurities or isomerization. Comparative analysis with reference spectra (e.g., PubChem or NIST databases) and supplementary techniques like ¹³C-NMR or HSQC can clarify ambiguities .

Q. What role does this compound play in medicinal chemistry as a pharmacophore?

The compound’s hydroxyl and aldehyde groups enable Schiff base formation with amines, creating imine derivatives with enhanced bioactivity. For example, coupling with trimethoxyphenyl groups yielded anticancer leads (e.g., compound 14 in ) showing cytotoxicity via mitochondrial apoptosis pathways .

Q. How do solubility challenges impact formulation of this compound for in vitro studies?

The compound’s low water solubility (8.45 mg/mL at 25°C) necessitates organic solvents like DMSO or ethanol. However, solvent toxicity must be controlled (<1% v/v in cell cultures) to avoid confounding bioassay results .

Methodological Challenges

Q. What alternative catalysts improve yield in the synthesis of halogenated benzaldehyde derivatives?

Piperidine and acetic acid are effective for condensation reactions, while Lewis acids like InCl₃ enhance electrophilic substitution in chlorinated intermediates. Catalyst recycling and green chemistry approaches (e.g., microwave-assisted synthesis) are emerging trends .

Q. How can advanced NMR techniques (e.g., NOESY or COSY) resolve stereochemical ambiguities in dihydroxybenzaldehyde derivatives?

NOESY correlations identify spatial proximity of hydroxyl and chloro groups, while COSY maps coupling between adjacent protons. For example, NOESY cross-peaks between H-2 and H-4 in this compound confirm the substitution pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.